Prop-2-en-1-yl 2-fluoro-2-(trifluoromethyl)pent-4-enoate
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Overview
Description
Prop-2-en-1-yl 2-fluoro-2-(trifluoromethyl)pent-4-enoate is an organic compound characterized by the presence of both fluorine and trifluoromethyl groups. These groups contribute to its unique chemical properties, making it a subject of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Prop-2-en-1-yl 2-fluoro-2-(trifluoromethyl)pent-4-enoate typically involves the reaction of prop-2-en-1-yl alcohol with 2-fluoro-2-(trifluoromethyl)pent-4-enoic acid. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the esterification process. The reaction conditions often include elevated temperatures and an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain a high-purity product suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Prop-2-en-1-yl 2-fluoro-2-(trifluoromethyl)pent-4-enoate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: The fluorine and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to the formation of various substituted derivatives .
Scientific Research Applications
Prop-2-en-1-yl 2-fluoro-2-(trifluoromethyl)pent-4-enoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with enhanced performance characteristics
Mechanism of Action
The mechanism by which Prop-2-en-1-yl 2-fluoro-2-(trifluoromethyl)pent-4-enoate exerts its effects involves interactions with various molecular targets. The fluorine and trifluoromethyl groups can enhance the compound’s binding affinity to specific enzymes and receptors, thereby modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
Prop-2-en-1-yl acetate: Similar in structure but lacks the fluorine and trifluoromethyl groups.
2-Fluoro-2-(trifluoromethyl)pent-4-enoic acid: Contains the same fluorine and trifluoromethyl groups but lacks the ester linkage.
Prop-2-en-1-yl 2-fluoroacetate: Similar ester structure but with a simpler fluorinated group
Uniqueness
Prop-2-en-1-yl 2-fluoro-2-(trifluoromethyl)pent-4-enoate is unique due to the presence of both fluorine and trifluoromethyl groups, which impart distinct chemical and physical properties. These groups enhance the compound’s stability, reactivity, and potential for various applications compared to its analogs .
Properties
CAS No. |
74277-74-0 |
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Molecular Formula |
C9H10F4O2 |
Molecular Weight |
226.17 g/mol |
IUPAC Name |
prop-2-enyl 2-fluoro-2-(trifluoromethyl)pent-4-enoate |
InChI |
InChI=1S/C9H10F4O2/c1-3-5-8(10,9(11,12)13)7(14)15-6-4-2/h3-4H,1-2,5-6H2 |
InChI Key |
RPXUQZFTDRLIEG-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC(C(=O)OCC=C)(C(F)(F)F)F |
Origin of Product |
United States |
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